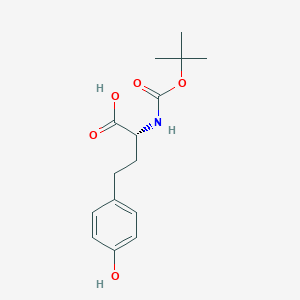

N-Boc-4-hydroxy-D-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid

Abstract: This technical guide provides a comprehensive overview of (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, a chiral non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. Commonly known as N-Boc-D-homotyrosine, this building block is instrumental in the design of novel peptidomimetics and bioactive peptides with enhanced stability and unique conformational properties. This document details its physicochemical properties, outlines robust methodologies for its synthesis and purification, presents validated analytical techniques for quality control, and explores its applications in modern research and development. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction and Strategic Importance

(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, hereafter referred to as Boc-D-homotyrosine, is a synthetic derivative of the amino acid tyrosine. Its structure features three key modifications from the natural L-tyrosine:

-

Homologation: An additional methylene group (-CH₂-) is inserted between the α-carbon and the phenyl ring, extending the side chain. This structural alteration imparts increased conformational flexibility and can modify the peptide backbone's geometry, influencing receptor binding and biological activity.

-

Stereochemistry: The chiral center is in the D-configuration ((2R)). The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance against enzymatic degradation by proteases, which predominantly recognize L-amino acids[1]. This modification significantly enhances the in-vivo half-life of peptide-based therapeutics.

-

N-α-Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern peptide synthesis, providing robust protection under coupling conditions while allowing for clean and efficient removal (deprotection) under mild acidic conditions[].

The strategic combination of these features makes Boc-D-homotyrosine a valuable building block for creating peptides and peptidomimetics with tailored pharmacological profiles, including improved stability, receptor affinity, and selectivity.

Physicochemical and Structural Properties

A precise understanding of the molecule's properties is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| Chemical Name | (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | IUPAC |

| Common Name | N-Boc-D-homotyrosine; Boc-D-hTyr-OH | - |

| CAS Number | Not definitively assigned; related compounds exist.[3] | - |

| Molecular Formula | C₁₅H₂₁NO₅ | Calculated |

| Molecular Weight | 295.33 g/mol | Calculated[1] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Methanol); sparingly soluble in water. | [1] |

| Chirality | (2R) configuration at the α-carbon | - |

Synthesis and Purification Workflow

The synthesis of Boc-D-homotyrosine requires a multi-step process that establishes the correct stereochemistry and incorporates the necessary functional groups. A common conceptual pathway starts from a chiral precursor, such as Boc-D-aspartic acid α-benzyl ester.

Rationale for Synthetic Strategy

The chosen synthetic route must achieve three primary goals:

-

Side Chain Elongation: Introduce the 4-hydroxyphenyl ethyl moiety.

-

Stereochemical Integrity: Preserve the (R)-configuration at the α-carbon throughout the synthesis.

-

Orthogonal Protection: Ensure the Boc (amine) and carboxylic acid groups are suitable for subsequent use in solid-phase peptide synthesis (SPPS).

A plausible and efficient approach involves the Arndt-Eistert homologation or a related chain-extension reaction followed by functional group manipulations. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of Boc-D-homotyrosine.

Detailed Synthesis Protocol (Exemplary)

Step 1: Boc-N-Protection of D-Tyrosine The synthesis can also begin with commercially available D-tyrosine. The amino group is first protected using Di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolve D-tyrosine in a 1:1 mixture of dioxane and water containing a base such as sodium carbonate or potassium carbonate.[6]

-

Cool the solution to 0°C.

-

Add a solution of (Boc)₂O in dioxane dropwise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup involves acidification to pH 3-4, followed by extraction with an organic solvent like ethyl acetate.[6]

-

The organic layer is dried and concentrated to yield Boc-D-tyrosine, which can be used for subsequent homologation steps.

Causality Note: The use of a biphasic system (dioxane/water) and a base is crucial. The base deprotonates the amino group, increasing its nucleophilicity to attack the (Boc)₂O electrophile. The Boc group is chosen for its stability in subsequent reaction conditions and its ease of removal with acid post-synthesis.[]

Step 2: Purification Purification of the final product is typically achieved via column chromatography on silica gel, followed by crystallization to obtain a high-purity solid suitable for peptide synthesis.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and especially the enantiomeric integrity of Boc-D-homotyrosine is critical for its application in drug development. A multi-pronged analytical approach is mandatory.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of the Boc group, the aromatic ring, the extended alkyl chain, and the correct number of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the exact molecular weight and elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (typically at 220 nm for the peptide bond and 275 nm for the phenyl group) is the standard method for assessing chemical purity.

Enantiomeric Purity Determination

Contamination with the L-enantiomer (Boc-L-homotyrosine) can lead to the formation of diastereomeric impurities in the final peptide, which can have different biological activities and create significant regulatory challenges.[7] Therefore, precise determination of enantiomeric excess (e.e.) is non-negotiable.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based CSPs) are highly effective for separating underivatized or N-protected amino acid enantiomers.[8][9]

-

Mobile Phase: A polar ionic or polar organic mode is typically used. A common mobile phase consists of an alcohol (e.g., methanol or ethanol) with a small percentage of an acidic and/or basic modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.[8]

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Sample Preparation: Dissolve a small, accurately weighed amount of Boc-D-homotyrosine in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and a corresponding racemic standard (if available) to identify the retention times of both the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[8]

-

Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100. A specification of >99% e.e. is common for pharmaceutical-grade amino acids.

Caption: A self-validating workflow for analytical quality control.

Applications in Research and Drug Development

The primary application of Boc-D-homotyrosine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[10]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[10] It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.

Workflow for Incorporating Boc-D-homotyrosine in Fmoc-based SPPS:

While the Boc group is on the amino acid, the description below assumes its use within the more common Fmoc-based SPPS strategy, where it would be used as the final N-terminal residue or require a change in protection strategy. For Boc-based SPPS, the workflow is analogous but uses different deprotection and coupling reagents.

-

Resin Preparation: The synthesis starts with a resin support, to which the first C-terminal amino acid is attached.[11]

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Activation & Coupling: In a separate vessel, the carboxylic acid of the incoming amino acid (in this case, Boc-D-homotyrosine, assuming it's the final residue) is activated using a coupling reagent (e.g., HBTU, HATU). This activated species is then added to the resin, and the coupling reaction forms a new peptide bond.

-

Washing: After coupling, the resin is washed thoroughly to remove excess reagents and byproducts.[10]

-

Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[12] The N-terminal Boc group would also be removed during this final TFA step.

Caption: Use of Boc-D-homotyrosine in Solid-Phase Peptide Synthesis.

Rationale for Use in Peptidomimetics

-

Enhanced Stability: As noted, the D-configuration provides resistance to proteolysis, increasing the therapeutic window of the resulting peptide.

-

Conformational Constraint and Scaffolding: The extended and more flexible side chain of homotyrosine can be used to probe receptor binding pockets, potentially identifying new interactions not possible with native tyrosine. It can serve as a scaffold for further chemical modification.[13]

-

Modulation of Pharmacokinetics: Altering the structure from a natural amino acid can change the solubility, distribution, and metabolism profile of a peptide drug.

Handling, Storage, and Safety

-

Storage: Boc-D-homotyrosine should be stored in a cool (2-8°C), dry place, away from light and moisture to prevent degradation.[14] Containers should be tightly sealed.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder.

-

Safety: While not classified as acutely toxic, it may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid is a highly specialized chemical tool for the advanced synthesis of peptides and peptidomimetics. Its unique combination of D-stereochemistry, an extended side chain, and robust N-terminal protection provides medicinal chemists with a powerful building block to overcome common challenges in peptide drug development, namely poor enzymatic stability. The successful application of this reagent is contingent upon rigorous synthesis, purification, and analytical validation, particularly concerning its enantiomeric purity. As the demand for more stable and potent peptide therapeutics grows, the strategic use of unnatural amino acids like Boc-D-homotyrosine will continue to be a critical component of innovative drug design.

References

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Kowalska, M. A., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PLoS One, 13(7), e0200262. Retrieved from [Link]

-

Wang, Y., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Med Chem Lett, 6(10), 1074-1079. Retrieved from [Link]

-

Chemsrc. (n.d.). Boc-Homo-Tyrosine | CAS#:198473-94-8. Retrieved from [Link]

-

O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. Retrieved from [Link]

-

Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 225-233. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Pharmaffiliates. (n.d.). (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-nitrophenyl)butanoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

-

Next Peptide. (n.d.). (2R)-2-aMino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Boc-D-Homoserine. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 4-hydroxy-. Retrieved from [Link]

-

Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46. Retrieved from [Link]

- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

CSBio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

-

Peptides International. (n.d.). Boc-HTyr-OH [198473-94-8]. Retrieved from [Link]

-

Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1318, 1-22. Retrieved from [Link]

-

Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6147. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. 185617-14-5 | (2R)-2-aMino-4-(4-hydroxyphenyl)butanoic acid hydrobromide | Next Peptide [nextpeptide.com]

- 4. Boc-Homo-Tyrosine | CAS#:198473-94-8 | Chemsrc [chemsrc.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Engineering the Next Generation of Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Synthesis

Introduction: Beyond the Canonical Twenty

The native proteome is constructed from a limited alphabet of 20 canonical amino acids.[1][2] While sufficient for biology, this repertoire is often inadequate for pharmacology. Native peptides suffer from rapid proteolytic degradation, poor membrane permeability, and conformational promiscuity, limiting their utility as drugs.

Non-proteinogenic amino acids (NPAAs) represent the "synthetic biology" solution to these limitations. By introducing structural alterations—such as backbone N-methylation,

This guide details the chemical logic and experimental protocols required to successfully incorporate NPAAs into therapeutic peptide candidates.

Strategic Classification of NPAAs

To apply NPAAs effectively, one must categorize them by their physicochemical utility rather than just their structure.

| Class | Representative Examples | Structural Feature | Therapeutic Utility |

| Conformational Constrainers | Aib ( | Induces helical folding ( | |

| Permeability Enhancers | N-Me-Ala, N-Me-Phe, Sarcosine | N-methylation of amide backbone | Removes H-bond donors; masks polarity; improves membrane permeability (e.g., Cyclosporine). |

| Proteolytic Shields | D-Amino acids, | Inverted stereochemistry or backbone extension | Unrecognized by endogenous proteases; extends plasma half-life. |

| Bio-orthogonal Handles | Azidohomoalanine, Propargylglycine | Azide/Alkyne side chains | Enables "Click" chemistry (CuAAC) for conjugation to PEG, lipids, or fluorophores. |

The Core Challenge: Steric Hindrance and Coupling Logic

The primary barrier to NPAA incorporation in Solid-Phase Peptide Synthesis (SPPS) is steric hindrance .[3]

-

Nucleophilicity Reduction: In N-methylated amino acids, the secondary amine is significantly less nucleophilic than a primary amine due to steric bulk.

-

Activation Barrier:

-disubstituted amino acids (like Aib) have a crowded carboxyl group, making the formation of the activated ester slow and prone to hydrolysis before coupling occurs.

Decision Logic for Coupling Reagents

Standard reagents (HBTU/DIC) often fail with NPAAs, leading to deletion sequences. The following decision tree outlines the escalation strategy for difficult couplings.

Figure 1: Decision matrix for selecting coupling reagents based on steric demands. Note the divergence between N-methylated acceptors and bulky carboxyl donors.

Detailed Protocol: High-Efficiency SPPS for Hindered Sequences

Scenario: Coupling a bulky Fmoc-Aib-OH onto a resin-bound N-methyl-phenylalanine (a notoriously difficult coupling due to the collision of the N-methyl group and the gem-dimethyl group of Aib).

Materials

-

Resin: ChemMatrix or Polystyrene-PEG (better swelling in polar solvents).

-

Solvent: NMP (N-methylpyrrolidone) is strictly preferred over DMF for hindered couplings due to higher polarity and reduced aggregation.

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA.

Step-by-Step Methodology

-

Swelling & Preparation:

-

Swell resin in NMP for 20 minutes.

-

Why: NMP ensures maximum solvation of the polymer matrix, exposing the sterically buried N-terminal amine.

-

-

Deprotection (Critical):

-

Use 20% Piperidine in NMP with 0.1 M Oxyma Pure .

-

Why: Oxyma suppresses aspartimide formation and racemization, which are risks at elevated temperatures.

-

-

Activation (The "Pre-Activation" Myth):

-

Do NOT pre-activate for more than 30 seconds.

-

Dissolve Fmoc-Aib-OH (5 eq) and HATU (4.9 eq) in minimal NMP.

-

Add DIPEA (10 eq) immediately before adding to the resin.

-

Mechanism:[1][4][5][6] The active ester (OAt-ester) is unstable. Adding it immediately ensures the highest concentration of the active species hits the resin.

-

-

Coupling Reaction:

-

Temperature: Heat to 75°C (microwave) or 60°C (conventional heating).

-

Duration: 2 x 15 minutes (Microwave) or 2 x 2 hours (Conventional).

-

Double Coupling: Perform the coupling twice with fresh reagents. The second coupling drives the reaction from ~80% to >99%.

-

-

Monitoring (The Chloranil Test):

-

Do NOT use the Kaiser (Ninhydrin) test. It yields false negatives for secondary amines (like N-Me-Phe).

-

Use the Chloranil Test:

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Blue/Green beads = Positive (Free secondary amine present -> Recouple).

-

Colorless/Yellow = Negative (Coupling complete).

-

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/DIPEA/NMP to prevent deletion sequences that are difficult to purify later.

-

Therapeutic Utility: Improving ADME

The incorporation of NPAAs is rarely random; it is a targeted optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Permeability Mechanism (N-Methylation)

Peptides are generally impermeable to the cell membrane due to the high energy cost of desolvating their hydrogen-bond donors (amide NHs).

-

Mechanism: N-methylation removes the NH donor.

-

Conformational Effect: It promotes a "chameleon" behavior. In water, the peptide exposes polar groups; in the lipid bilayer, it forms intramolecular hydrogen bonds (IMHBs), hiding polarity and facilitating passive diffusion.

Optimization Workflow

Figure 2: Iterative cycle for optimizing peptide therapeutics using NPAAs.

Emerging Frontiers: Genetic Code Expansion[1][7]

While SPPS is the gold standard for short peptides (<50 AA), Genetic Code Expansion (GCE) is revolutionizing the production of larger proteins containing NPAAs.

-

Amber Suppression: Researchers reassign the amber stop codon (UAG) to encode a non-canonical amino acid.

-

Orthogonal Pairs: This requires an engineered aminoacyl-tRNA synthetase (aaRS) and a tRNA that recognizes UAG but is not charged by the host's endogenous enzymes.[6]

-

Application: This allows for the site-specific incorporation of NPAAs into proteins expressed in E. coli or mammalian cells, enabling the creation of Antibody-Drug Conjugates (ADCs) with precise stoichiometry.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

-

Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code.[1][6][7] Nature, 510, 205–215. Link

-

Di Gioia, M. L., et al. (2024). Advances in the Synthesis of Non-Proteinogenic Amino Acids. RSC Advances. Link

-

Bachem. (2024). Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

- 1. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alpha helix - Wikipedia [en.wikipedia.org]

- 6. addgene.org [addgene.org]

- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

Methodological & Application

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using Boc-D-homotyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance biological activity, improve metabolic stability, and modulate receptor specificity. D-homotyrosine, an analog of tyrosine with an extended methylene bridge, is of particular interest for its potential to introduce unique conformational constraints and alter binding kinetics. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing D-homotyrosine using the well-established tert-butyloxycarbonyl (Boc) strategy. We delve into the strategic considerations, provide detailed, field-proven protocols, and offer expert insights to navigate the nuances of this advanced synthetic methodology.

Foundational Principles: The Boc Strategy for Unnatural Peptides

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer resin, simplifying the purification process to mere filtration and washing steps.[1][2] The Boc/Bzl (benzyl) protection scheme is a classic and robust approach predicated on graduated acid lability.[3][4]

-

Nα-Amine Protection: The α-amino group of the incoming amino acid is temporarily protected by the tert-butyloxycarbonyl (Boc) group. This group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5][6]

-

Side-Chain Protection: Reactive amino acid side chains are protected by groups, typically benzyl-based ethers or esters, that are stable to the repeated TFA treatments used for Boc removal. These "permanent" protecting groups are only removed during the final cleavage step.[4][]

-

Final Cleavage: A strong acid, historically anhydrous hydrogen fluoride (HF) and more commonly today trifluoromethanesulfonic acid (TFMSA), is used to simultaneously cleave the completed peptide from the resin and remove the side-chain protecting groups.[8][9][10]

The incorporation of D-homotyrosine requires careful consideration of its unique phenolic side chain. Like tyrosine, this hydroxyl group is nucleophilic and must be protected to prevent side reactions, such as O-acylation, during the coupling steps.[11]

Strategic Considerations for Boc-D-homotyrosine

Side-Chain Protection: A Critical Choice

The phenolic hydroxyl of homotyrosine necessitates protection. In Boc-SPPS, the protecting group must be stable to repeated TFA deprotection cycles but labile to the final strong-acid cleavage. Excellent choices for this purpose include:

-

2-Bromobenzyloxycarbonyl (2-Br-Z): Offers robust stability against TFA.

-

2,6-Dichlorobenzyl (Bzl(2,6-Cl₂)): Provides enhanced acid stability compared to a standard benzyl ether, minimizing premature deprotection during synthesis.[11]

The selection of a highly stable side-chain protecting group is crucial to prevent the formation of deletion or modified peptides, ensuring the homogeneity of the final product.

Resin Selection: Defining the C-Terminus

The choice of resin dictates the C-terminal functionality of the final peptide.

-

For C-terminal Acids: The Merrifield resin (chloromethylated polystyrene-divinylbenzene) is the classic choice.[8][12] The first amino acid is anchored via an ester bond. For improved acid stability and reduced chain loss during synthesis, the PAM (phenylacetamidomethyl) resin is a superior alternative.[1][13]

-

For C-terminal Amides: MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are used.[13][14]

Detailed Synthesis Protocol: A Step-by-Step Guide

This protocol outlines the manual synthesis of a model peptide incorporating Boc-D-homotyrosine(2,6-Cl₂Bzl)-OH.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Concentration |

| Merrifield or PAM Resin | Solid support for peptide acids | 100-200 mesh, ~1.0 mmol/g substitution |

| Boc-Amino Acids | Building blocks | Synthesis grade |

| Boc-D-hTyr(2,6-Cl₂Bzl)-OH | Non-canonical amino acid | Synthesis grade |

| Dichloromethane (DCM) | Solvent for washing and reactions | Anhydrous, peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Solvent for coupling | Anhydrous, peptide synthesis grade |

| Trifluoroacetic Acid (TFA) | Boc deprotection | Reagent grade |

| Diisopropylethylamine (DIEA) | Neutralization base | Reagent grade |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive/racemization suppressor | Anhydrous |

| Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Final cleavage and deprotection | Reagent grade |

| Anisole / p-Cresol | Scavengers for cleavage | Reagent grade |

| Diethyl Ether (cold) | Peptide precipitation | Reagent grade |

Workflow Visualization: The Boc-SPPS Elongation Cycle

Caption: The core iterative workflow of Boc-SPPS.

Step-by-Step Procedure

Step 1: Resin Preparation and First Amino Acid Loading

-

Swell the Merrifield resin (1.0 g, 1.0 mmol) in DCM (15 mL) in a reaction vessel for 1 hour.

-

For loading the first amino acid (e.g., Boc-Leu-OH), use the cesium salt method to minimize racemization.[8] Prepare the Boc-Leu-Cs salt and react it with the swelled resin in DMF at 50°C for 24 hours.[8]

-

Wash the resin thoroughly with DMF, DMF/water, methanol, and finally DCM. Dry the resin in vacuo.

Step 2: The Elongation Cycle (Repeat for each amino acid)

-

Boc Deprotection:

-

Wash the peptide-resin with DCM (3 x 10 mL).

-

Add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes.[13]

-

Filter and add a fresh 50% TFA/DCM solution (10 mL). Agitate for 20-30 minutes.[13][14] The mechanism involves protonation of the Boc group, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the free amine as a TFA salt.[5][15]

-

Wash the resin with DCM (5 x 10 mL).

-

-

Neutralization:

-

Amino Acid Coupling (incorporating Boc-D-homotyrosine):

-

In a separate flask, dissolve the incoming Boc-amino acid (e.g., Boc-D-hTyr(2,6-Cl₂Bzl)-OH) (3.0 mmol, 3 eq.) and HOBt (3.0 mmol, 3 eq.) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the neutralized peptide-resin.

-

Add DCC (3.0 mmol, 3 eq.) dissolved in DCM (5 mL).[16] The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to facilitate amide bond formation and suppress racemization.[17][18]

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative Kaiser test to check for the presence of free primary amines.[19][20] A negative result (beads remain yellow/colorless) indicates complete coupling.[20][21] If the test is positive (blue beads), a recoupling step is necessary.

-

Once coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove soluble by-products, including dicyclohexylurea (DCU).

-

Step 3: Final Cleavage and Deprotection

WARNING: Cleavage with anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions.[22][23] The TFMSA method is a safer, effective alternative for many applications.[9][24]

TFMSA Cleavage Protocol:

-

Dry the final peptide-resin thoroughly under high vacuum.[9]

-

Place the dried resin (e.g., 200 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

-

Prepare a cleavage cocktail. A common mixture for tyrosine-containing peptides is TFMSA / TFA / m-cresol (1:8:1 v/v/v). The cresol acts as a scavenger to trap the reactive carbocations generated from the protecting groups, preventing re-alkylation of the homotyrosine ring.[9][24]

-

For every 100 mg of resin, slowly add 1 mL of the chilled cleavage cocktail while stirring vigorously in the ice bath.[24]

-

Allow the reaction to stir at 0-5°C for 2-3 hours. The optimal time can depend on the peptide sequence and resin stability.[25][26]

-

Filter the resin through a fine sintered glass funnel, collecting the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

Isolate the peptide precipitate by centrifugation, decant the ether, wash the pellet with cold ether, and dry under vacuum.[9]

Purification and Analysis

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Orthogonal Protection Scheme Visualization

Caption: The principle of graduated acid lability in Boc/Bzl SPPS.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the bulky D-homotyrosine or adjacent residues.- Peptide aggregation on the resin. | - Recouple: Perform a second coupling step using fresh reagents.- Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) to disrupt aggregation.- Use Potent Activators: Employ HATU or HBTU instead of DCC/HOBt for difficult couplings. |

| Low Cleavage Yield | - Incomplete cleavage from a highly stable resin (e.g., PAM).- Insufficient reaction time or temperature. | - Extend Cleavage Time: Increase the TFMSA reaction time to 4-6 hours.[25]- Increase Temperature: For resistant linkages, performing the cleavage at room temperature can increase efficiency, but may also increase side reactions.[26] |

| Side Product Formation (Detected by MS) | - Inadequate scavenging during cleavage, leading to alkylation of the homotyrosine ring.- Premature loss of side-chain protection. | - Optimize Scavenger Cocktail: Increase the proportion of m-cresol or add thioanisole to the cleavage cocktail.- Verify Protecting Group Stability: Ensure a robust side-chain protecting group like Bzl(2,6-Cl₂) was used. |

References

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link: https://www.cmr.osu.edu/documents/Boc-Deprotection-Mechanism-TFA.pdf]

- Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPTEC. [Link: https://www.aapptec.com/cleaving-peptides-from-merrifield-resin-tfmsa-cleavage-ps-116.html]

- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem. [Link: https://www.benchchem.

- Technical Support Information Bulletin 1048 - Merrifield Resin. AAPTEC. [Link: https://www.aapptec.com/technical-support-information-bulletin-1048-merrifield-resin-ps-1048.html]

- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.09%3A_Automated_Peptide_Synthesis-_The_Merrifield_Solid-Phase_Method]

- Application Notes and Protocols for Peptide Cleavage from Resin in Boc-SPPS. BenchChem. [Link: https://www.benchchem.

- CN115215967A - Merrifield resin and preparation method and application thereof. Google Patents. [Link: https://patents.google.

- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.

- Merrifield'S Peptide Resin. MP Biomedicals. [Link: https://www.mpbio.com/us/0215160880-merrifield-s-peptide-resin]

- Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.

- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central (PMC), National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7359981/]

- Merrifield Solid Phase Peptide Synthesis. YouTube. [Link: https://www.youtube.

- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. [Link: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]

- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. BOC Sciences. [Link: https://www.bocsci.com/blog/the-role-of-dicyclohexylcarbodiimide-dcc-in-peptide-synthesis/]

- Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem. [Link: https://www.benchchem.

- Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link: https://www.researchgate.

- 60017 Kaiser test kit. Sigma-Aldrich. [Link: https://www.sigmaaldrich.

- Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11753825/]

- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.

- Monitoring of Peptide Coupling and Capping. AAPTEC. [Link: https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-ps-112.html]

- Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/16228087/]

- Evaluation of the Trifluoromethanesulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. ResearchGate. [Link: https://www.researchgate.

- Boc Resin Cleavage Protocol. Merck Millipore. [Link: https://www.merckmillipore.com/US/en/product/Boc-Gln-PAM-Resin,EMD_BIO-852030]

- Technical Support Information Bulletin 1163. AAPTEC. [Link: https://www.aapptec.

- Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32236056/]

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem. [Link: https://www.benchchem.

- Boc Solid Phase Peptide Synthesis. ChemPep Inc. [Link: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]

- Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. UQ eSpace. [Link: https://espace.library.uq.edu.au/view/UQ:e2f41b2]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Link: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]

- Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/26086408/]

- Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. UQ eSpace. [Link: https://espace.library.uq.edu.au/view/UQ:e2f41b2/s41596-020-0363-x.pdf]

- Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link: https://www.researchgate.net/publication/23113192_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis]

- Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. [Link: https://www.linkedin.com/pulse/mastering-solid-phase-peptide-synthesis-spps-chem-space-pvt-ltd-j7wbc]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPTEC. [Link: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-ps-101.html]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [Link: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]

- Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Science of Synthesis. [Link: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-122170]

- Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2504332/]

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [Link: https://www.bocsci.com/blog/protected-peptides-essential-building-blocks-for-research/]

- Amino Acid-Protecting Groups. SciSpace. [Link: https://typeset.io/papers/amino-acid-protecting-groups-2y42ih1z]

- Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PubMed Central (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588005/]

- A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis. BenchChem. [Link: https://www.benchchem.

- Amino Acid Derivatives for Peptide Synthesis. AAPTEC. [Link: https://www.aapptec.com/amino-acid-derivatives-for-peptide-synthesis-ps-105.html]

- EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents. [Link: https://patents.google.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jpt.com [jpt.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. peptide.com [peptide.com]

- 12. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 17. m.youtube.com [m.youtube.com]

- 18. bachem.com [bachem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. peptide.com [peptide.com]

- 22. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Solubility of Boc-D-hTyr-OH in DMF and DCM

Part 1: Executive Summary

Boc-D-hTyr-OH (Boc-D-homotyrosine) is a non-canonical amino acid derivative critical for the synthesis of peptidomimetics, particularly where extended side-chain topology is required to modulate receptor binding or enzymatic stability.[1][][3]

Core Solubility Directive:

-

Primary Solvent (Recommended): DMF (N,N-Dimethylformamide) is the superior solvent, reliably supporting concentrations up to 0.5 M .[1][][3] It effectively disrupts the intermolecular hydrogen bonding of the phenolic side chain and the carbamate (Boc) backbone.[][3]

-

Secondary Solvent (Conditional): DCM (Dichloromethane) is a viable solvent for lower concentrations (<0.1 M) or specific coupling protocols (e.g., carbodiimide activations).[1][][3] However, it is prone to precipitation upon standing due to the aggregation of the free phenolic hydroxyl group.[]

Part 2: Physicochemical Profile

Understanding the molecular architecture is essential for predicting solubility behavior.[]

| Property | Data | Technical Insight |

| Compound Name | Boc-D-homotyrosine | "Homo" indicates an extra methylene (-CH₂-) group in the side chain compared to Tyrosine.[1][][3] |

| CAS Number | 198473-94-8 (L-isomer ref) | Note: Physical solubility properties in achiral solvents (DMF/DCM) are identical for D- and L-enantiomers.[1][][3] |

| Molecular Weight | ~295.33 g/mol | Moderate MW facilitates dissolution, but crystal packing energy can be significant.[][3] |

| Hydrophobicity | Moderate | The extra -CH₂- increases lipophilicity vs. Tyr, slightly improving DCM compatibility.[1][] |

| H-Bond Donors | 2 (Amide NH, Phenol OH) | The phenolic -OH is the primary driver of aggregation in non-polar solvents like DCM.[1][][3] |

Part 3: Solubility Analysis & Solvent Selection

N,N-Dimethylformamide (DMF) – The Gold Standard[1][2][3]

-

Mechanism: DMF is a polar aprotic solvent with a high dielectric constant.[3] It acts as a powerful H-bond acceptor, effectively solvating the phenolic proton of the homotyrosine side chain and the amide proton of the Boc group.[1][]

-

Capacity: Reliably dissolves Boc-D-hTyr-OH at concentrations of 0.1 M to 0.5 M , covering the standard range for Solid Phase Peptide Synthesis (SPPS).

-

Application: Ideal for preparing stock solutions for automated synthesizers and manual coupling steps.[][3]

Dichloromethane (DCM) – The Alternative[1][2][3]

-

Mechanism: DCM is a non-polar/moderately polar solvent.[][3] While it dissolves the lipophilic Boc group and the alkyl chain well, it struggles to compete with the strong intermolecular H-bonds formed by the free phenolic group.[1][]

-

Capacity: Solubility is often limited to <0.1 M without co-solvents.[][3] High concentrations may appear clear initially but can precipitate (gel) over time.[][3]

-

Application: Restricted to specific low-temperature activations or when using resins that swell exclusively in DCM (e.g., certain polystyrene variants).[1][][3]

Comparative Solubility Matrix

| Feature | DMF | DCM |

| Max Concentration | High (Up to 0.5 M) | Moderate/Low (< 0.1 M) |

| Stability (24h) | Excellent (remains clear) | Variable (risk of precipitation) |

| Resin Swelling | Good (polystyrene/PEG) | Excellent (polystyrene only) |

| Side Reactions | Minimal (if high purity) | None |

| Recommendation | Primary Choice | Secondary / Wash Only |

Part 4: Experimental Protocols

Protocol A: Preparation of 0.5 M Stock Solution in DMF

Target: Standard concentration for SPPS coupling.

-

Calculate: Determine the mass required.

-

Weigh: Accurately weigh 1.48 g of Boc-D-hTyr-OH into a 20 mL scintillation vial or centrifuge tube.

-

Solvent Addition: Add approximately 8 mL of "Peptide Grade" DMF.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Finalize: Adjust volume to exactly 10 mL with DMF. Invert to mix.

Protocol B: Handling "Difficult" Solubility in DCM

Target: Specific synthesis requirements requiring halogenated solvents.

-

Co-Solvent Strategy: If DCM is strictly required, use a DCM/DMF (9:1) mixture.[][3] The small amount of DMF acts as a "carrier" for the phenolic group.[]

-

Step-by-Step:

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate solvent based on your experimental constraints.

Figure 1: Decision tree for solvent selection based on concentration and resin compatibility.

Part 6: References

-

ChemicalBook. (2025).[][3] Boc-Homo-L-Tyrosine Properties and CAS 198473-94-8. Retrieved from [1][][3]

-

Merck / Sigma-Aldrich. (2025).[1][][3] Boc-D-Tyr-OH Novabiochem® Specifications and Solubility. Retrieved from [1][][3]

-

Bachem. (n.d.).[][3] General Solubility of Protected Amino Acids in SPPS. (Inferred from standard Boc-Tyr derivatives data).

-

BenchChem. (2025).[][3] Application Notes for Boc-Tyr Derivatives in Solid-Phase Peptide Synthesis. Retrieved from [1][][3]

Sources

Protocol for incorporating Boc-D-homotyrosine into peptides

Application Notes & Protocols

Topic: Protocol for Incorporating Boc-D-homotyrosine into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidic Toolbox with Boc-D-homotyrosine

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties.[1] By moving beyond the 20 proteinogenic amino acids, researchers can design peptidomimetics with improved proteolytic stability, increased bioavailability, and novel biological activities.[2][3] Boc-D-homotyrosine, a homolog of D-tyrosine featuring an additional methylene group in its side chain, is a valuable building block in this endeavor. Its unique stereochemistry and extended side chain can introduce crucial conformational constraints and alter receptor binding interactions, making it a key component in the development of next-generation peptide therapeutics.

This guide provides a detailed protocol for the incorporation of N-α-(tert-butyloxycarbonyl)-D-homotyrosine (Boc-D-homotyrosine) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible methodology.

The Boc/Bzl Protection Strategy

The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. This classic approach relies on graded acid lability for orthogonal protection.[4]

-

N-α-Boc Group (Temporary): The Boc group protects the alpha-amine of the incoming amino acid. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at each cycle of the synthesis.[5]

-

Side-Chain Protecting Groups (Permanent): The side chains of reactive amino acids are protected with groups that are stable to the Boc-deprotection conditions but are removed during the final cleavage step with a strong acid, like hydrofluoric acid (HF).[4] For homotyrosine, the phenolic hydroxyl group is reactive and must be protected to prevent side reactions such as O-acylation. A benzyl ether (Bzl) is a common and suitable protecting group for this purpose in Boc-SPPS. Therefore, the recommended starting material is Boc-D-homotyrosine(Bzl)-OH .

I. Solid-Phase Peptide Synthesis (SPPS) of a Boc-D-homotyrosine-containing Peptide

SPPS is the workhorse method for chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[6] This enables the use of excess reagents to drive reactions to completion, with purification simply involving filtration and washing of the resin.

Core SPPS Workflow Diagram

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

A. Materials and Reagents

| Category | Item | Purpose |

| Protected Amino Acid | Boc-D-homotyrosine(Bzl)-OH | Building block for incorporation |

| Resin | Merrifield or PAM Resin (pre-loaded) | Solid support for peptide assembly |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) | Resin swelling, washing, reaction media |

| Deprotection | Trifluoroacetic acid (TFA) | Removal of N-α-Boc group |

| Neutralization | N,N-Diisopropylethylamine (DIPEA) | Neutralization of TFA salt |

| Coupling Reagents | HBTU, HOBt, DIPEA | Activation of carboxylic acid for amide bond formation |

| Monitoring | Ninhydrin (Kaiser Test Kit) | Qualitative test for free primary amines |

| Cleavage | Hydrofluoric acid (HF) or TFMSA, Anisole | Cleavage from resin and side-chain deprotection |

| Workup | Diethyl ether (cold) | Precipitation of crude peptide |

| Purification | Acetonitrile (ACN), Water (HPLC grade), TFA | RP-HPLC mobile phase |

B. Detailed SPPS Protocol

This protocol outlines a single cycle for incorporating Boc-D-homotyrosine(Bzl)-OH onto a growing peptide chain attached to a resin.

1. Resin Preparation

-

Place the peptide-resin from the previous step into a suitable reaction vessel.

-

Swell the resin in DCM for 30 minutes to ensure optimal accessibility of reactive sites.

2. N-α-Boc Deprotection

-

Rationale: This step exposes the N-terminal amine of the resin-bound peptide, making it available for coupling with the incoming amino acid.[5]

-

Procedure:

-

Drain the swelling solvent (DCM).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The TFA protonates the Boc group, causing it to cleave and form a stable tert-butyl cation and gaseous CO2.[7]

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA and byproducts.

-

3. Neutralization

-

Rationale: The deprotected amine exists as a trifluoroacetate salt, which is unreactive for the subsequent coupling step. A non-nucleophilic base is required to liberate the free amine.[4]

-

Procedure:

-

Add a solution of 5-10% DIPEA in DCM to the resin.

-

Agitate for 5 minutes and drain. Repeat once.

-

Wash the resin with DCM (5x) to remove excess DIPEA, which could interfere with the coupling reaction.

-

4. Coupling of Boc-D-homotyrosine(Bzl)-OH

-

Rationale: This is the core peptide bond-forming step. A coupling reagent is used to activate the carboxylic acid of Boc-D-homotyrosine(Bzl)-OH, converting it into a highly reactive species that readily acylates the free N-terminal amine on the resin. HBTU is an efficient aminium-based reagent that promotes rapid coupling with minimal side reactions.[8]

-

Procedure:

-

Pre-activation: In a separate vessel, dissolve Boc-D-homotyrosine(Bzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes. This forms the reactive HOBt-ester of the amino acid.

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction. If the test is positive (beads turn blue/purple), the coupling step should be repeated ("double coupling").[9]

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling.

C. Final Cleavage and Deprotection

-

Rationale: After the final coupling cycle, the N-terminal Boc group is removed. The peptide is then cleaved from the solid support, and all "permanent" side-chain protecting groups (like the Benzyl ether on homotyrosine) are removed simultaneously using a very strong acid.[10]

-

Safety Precaution: This procedure, especially when using HF, is extremely hazardous and must be performed by trained personnel in a dedicated apparatus and a specialized fume hood.

-

Procedure (HF Cleavage):

-

Thoroughly dry the peptide-resin under high vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 95% HF, 5% anisole) to the vessel. Anisole acts as a scavenger to trap the reactive benzyl and tert-butyl cations generated during cleavage, preventing them from modifying sensitive residues like tryptophan or methionine.[4]

-

Stir the reaction at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

D. Peptide Precipitation and Purification

-

Precipitation: Transfer the cleaved peptide/resin mixture to a centrifuge tube and triturate with cold diethyl ether. This precipitates the peptide while dissolving organic byproducts.

-

Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to obtain the crude peptide pellet.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (MS).[12][13]

II. Solution-Phase Incorporation of Boc-D-homotyrosine

While less common for discovery, solution-phase synthesis is valuable for large-scale production or fragment condensation.[14] The core chemistry is similar, but purification occurs after each step.

Solution-Phase Workflow Diagram

Caption: General workflow for solution-phase dipeptide synthesis.

A typical solution-phase coupling involves reacting Boc-D-homotyrosine(Bzl)-OH with the ester-protected C-terminus of another amino acid (e.g., H-Gly-OMe) using a coupling reagent like DIC/HOBt. After the reaction, the protected dipeptide is purified via extraction or crystallization to remove excess reagents and byproducts. Subsequently, either the N-terminal Boc group or the C-terminal ester is selectively removed to allow for further chain elongation.

III. Troubleshooting and Key Considerations

| Problem | Potential Cause | Solution |

| Incomplete Coupling | Steric hindrance; peptide aggregation on resin. | Perform a "double coupling" by repeating the coupling step. Use a more potent coupling reagent like HATU. Switch to a solvent like NMP or add chaotropic salts to disrupt aggregation.[15] |

| Low Purity After Cleavage | Incomplete deprotection of side chains; scavenger-cation side reactions. | Ensure sufficient cleavage time and an effective scavenger cocktail. For sequences with Arg(Tos), longer cleavage times may be needed.[16] |

| Side-Chain Acylation | Unprotected hydroxyl group on homotyrosine. | Always use a side-chain protected derivative, such as Boc-D-homotyrosine(Bzl)-OH, for Boc-SPPS. |

| Aspartimide Formation | For sequences containing Asp-Gly or Asp-Ser. | In Boc-SPPS, this is less prevalent than in Fmoc-SPPS. Using in-situ neutralization protocols can further suppress this side reaction.[15][16] |

IV. References

-

Baumann, K., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. [Link]

-

AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Blog. [Link]

-

International Journal of Science and Research Archive (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR Archive. [Link]

-

Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]

-

Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed. [Link]

-

Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

-

J&K Scientific LLC (2021). BOC Protection and Deprotection. J&K Scientific Resources. [Link]

-

JPT Peptide Technologies (n.d.). Peptide Characterization & Analytics. JPT Services. [Link]

-

Oxford Global (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global Articles. [Link]

-

Biovera (2024). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]

-

Tam, J. P., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

-

Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Nowick Group Protocols. [Link]

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. [Link]

-

AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec Resources. [Link]

-

AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. [Link]

-

Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

AAPPTec (n.d.). Coupling Reagents. AAPPTec Technical Library. [Link]

-

Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents (WO2019217116A1).

-

Beyermann, M., & Bienert, M. (1996). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Papini, A. M., et al. (2015). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Chemsrc (2025). Boc-Homo-Tyrosine | CAS#:198473-94-8. Chemsrc Database. [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. biovera.com.au [biovera.com.au]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ijsra.net [ijsra.net]

- 14. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

Application Notes & Protocols for the Deprotection of Boc Groups from D-Homotyrosine Residues

Introduction: The Critical Role of Deprotection in Advanced Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the stepwise assembly of peptides.[1][2] Its stability across a wide range of nucleophilic and basic conditions, combined with its clean, acid-labile removal, makes it an invaluable tool for synthetic chemists.[2] This guide focuses on the deprotection of Boc from D-homotyrosine, a non-canonical amino acid of significant interest in medicinal chemistry and drug development.[3] The additional methylene group in its side chain compared to standard tyrosine can impart unique conformational properties and alter biological activity, making it a valuable building block for novel peptide-based therapeutics.[4]

Achieving a clean and efficient removal of the Boc group from D-homotyrosine is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).[1] This document provides an in-depth analysis of the underlying chemical principles, potential side reactions, and field-proven protocols to guide researchers in executing this critical synthetic step with precision and high yield.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] While seemingly straightforward, a nuanced understanding of the mechanism is critical for troubleshooting and optimization. The process universally proceeds through three key stages:[5][6][7]

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6] This step activates the protecting group.

-

Fragmentation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation yields two highly stable species: the tert-butyl cation and an unstable carbamic acid intermediate.[7]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6] The newly liberated amine is then protonated by the excess acid in the reaction medium, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO2 gas can cause pressure buildup.[2][5][6]

Caption: Acid-catalyzed mechanism of Boc deprotection.

Critical Challenge: Side-Chain Alkylation in Tyrosine Derivatives

The primary challenge in the deprotection of Boc-D-homotyrosine arises from the electrophilic nature of the tert-butyl cation generated during the fragmentation step.[6][8] This cation can react with any nucleophilic sites within the molecule, leading to undesired side products. The electron-rich phenolic ring of the D-homotyrosine side chain is a prime target for this electrophilic attack, a side reaction known as C-alkylation.[9][10] This leads to the formation of 3-tert-butyl-D-homotyrosine, a persistent impurity that can be difficult to separate from the desired product.

This issue is not unique to homotyrosine; other residues with electron-rich side chains, such as tryptophan, methionine, and cysteine, are also highly susceptible to alkylation.[5][10]

The Solution: Strategic Use of Scavengers

To mitigate C-alkylation and other side reactions, "scavengers" are added to the deprotection cocktail.[10] These are nucleophilic agents designed to be more reactive towards the tert-butyl cation than the sensitive side chains of the peptide.[10] By trapping the carbocation, they prevent it from reacting with the desired product.

Caption: Competing reaction pathways for the tert-butyl cation.

Table 1: Common Scavengers for Boc Deprotection

| Scavenger | Target Residue(s) | Typical Concentration | Notes |

| Water (H₂O) | Tryptophan | 2.5% - 5% (v/v) | General purpose, helps hydrolyze the cation. |

| Triisopropylsilane (TIS) | Tryptophan, Tyrosine | 2.5% - 5% (v/v) | Highly effective at reducing the tert-butyl cation.[10] |

| Thioanisole | Tryptophan, Methionine | 5% (v/v) | Particularly useful for sulfur-containing amino acids.[11] |

| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 2.5% (v/v) | Prevents oxidation and alkylation of thiol groups. |

For D-homotyrosine, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust starting point to effectively suppress side-chain alkylation.[10]

Validated Experimental Protocols

Two primary methods are widely employed for Boc deprotection, differing in the acid and solvent system used. The choice depends on the substrate's sensitivity and the desired strength of the acidic conditions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection due to the high efficiency and volatility of TFA, which simplifies work-up.[2][5]

Materials and Reagents:

-

Boc-D-homotyrosine substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Scavenger(s) (e.g., Triisopropylsilane, Water)

-

Cold diethyl ether

-

Nitrogen or Argon gas supply

-

Round-bottom flask and magnetic stirrer

Step-by-Step Procedure:

-

Preparation: Dissolve the Boc-D-homotyrosine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Scavenger Addition: Add the appropriate scavenger(s). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

-

Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add TFA to the desired final concentration (typically 25-50% v/v).[5]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC, HPLC, or LC-MS.[12] Reaction is typically complete within 1-2 hours.[7]

-

Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Precipitation: Add cold diethyl ether to the resulting oil/residue to precipitate the deprotected D-homotyrosine as its TFA salt.[5]

-

Isolation: Isolate the solid product by filtration or by centrifugation followed by decantation of the ether.

-

Washing: Wash the solid pellet multiple times with cold diethyl ether to remove residual scavengers and TFA.[5]

-

Drying: Dry the final product under high vacuum.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

A solution of 4M HCl in dioxane is a stronger and often faster alternative to TFA/DCM, useful for more sterically hindered or challenging substrates.[7][10][13]

Materials and Reagents:

-

Boc-D-homotyrosine substrate

-

4M HCl in 1,4-Dioxane solution

-

Cold diethyl ether

-

Nitrogen or Argon gas supply

-

Round-bottom flask and magnetic stirrer

Step-by-Step Procedure:

-

Preparation: Place the Boc-D-homotyrosine (1.0 equiv.) into a dry round-bottom flask under an inert atmosphere.

-

Deprotection: Add the 4M HCl in dioxane solution.[7][14] A typical ratio is 10 mL of solution per gram of substrate.

-

Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS. Reaction is typically complete in 30 minutes to 2 hours.[13][15][16]

-

Isolation: If a precipitate has formed, collect the solid by filtration. If the product remains in solution, remove the solvent by rotary evaporation.[7]

-

Trituration/Washing: Triturate the resulting solid/residue with cold diethyl ether to ensure complete precipitation and to wash away any soluble impurities. Filter the solid.

-

Drying: Dry the final D-homotyrosine hydrochloride salt under high vacuum.

Caption: General experimental workflow for Boc deprotection.

Protocol Comparison and Data Summary

The selection of a protocol should be based on the specific requirements of the synthesis.

Table 2: Comparison of Deprotection Protocols

| Parameter | Protocol 1: TFA / DCM | Protocol 2: 4M HCl / Dioxane |

| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M Hydrochloric Acid in 1,4-Dioxane |

| Typical Conditions | 25-50% TFA in DCM, 1-2 hours, Room Temp[5] | 4M solution, 0.5-2 hours, Room Temp[13][15] |

| Advantages | Milder conditions, high volatility of reagents simplifies removal, well-established in peptide synthesis.[1][5] | Stronger acid can lead to faster and more complete deprotection for difficult substrates; product often precipitates directly as HCl salt.[10][13] |

| Disadvantages | TFA is corrosive and requires careful handling; may be less effective for highly stable Boc groups. | Dioxane is a suspected carcinogen and should be handled with care; HCl is highly corrosive; may not be suitable for substrates with other acid-sensitive groups that are stable to TFA.[8] |

Analytical Monitoring

Robust analytical methods are essential for confirming the completion of the reaction and the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring reaction progress. A successful reaction is indicated by the disappearance of the hydrophobic Boc-protected starting material peak and the appearance of a more polar deprotected product peak.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation by verifying the mass-to-charge ratio (m/z) of the product, ensuring the correct molecular weight corresponding to the deprotected D-homotyrosine.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic singlet peak for the nine tert-butyl protons, typically found around 1.4 ppm.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc group.[10] | - Increase the reaction time or the concentration of the acid.- Switch to the stronger 4M HCl/dioxane protocol.[10] |

| Side Product Formation | - Alkylation of the homotyrosine ring by the tert-butyl cation.[10] | - Ensure the addition of an appropriate scavenger cocktail (e.g., TFA/TIS/H₂O).[10]- Perform the reaction at a lower temperature (0 °C) to slow the rate of alkylation. |

| Low Product Recovery | - Product is partially soluble in the precipitation solvent (diethyl ether).- Insufficient volume of ether used for precipitation. | - Ensure the diethyl ether is ice-cold before use.- Use a larger volume of ether (at least 10-fold excess relative to the reaction volume).- Consider a different anti-solvent if solubility remains an issue. |

Conclusion

The deprotection of the Boc group from D-homotyrosine is a critical transformation that demands careful control of reaction conditions and a proactive approach to mitigating side reactions. The use of strong acids like TFA or HCl provides an effective means of cleavage, but the co-generation of the reactive tert-butyl cation necessitates the inclusion of scavengers like triisopropylsilane to prevent unwanted C-alkylation of the phenolic side chain. By following the detailed protocols and analytical monitoring procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently and reliably perform this deprotection, ensuring the generation of high-purity D-homotyrosine-containing compounds for their research and development pipelines.

References

- Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH in Peptide Synthesis.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- Benchchem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.

- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.

-